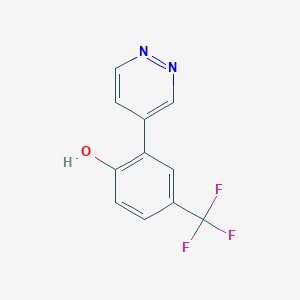

2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol

Description

Contextual Significance of Pyridazine-Containing Scaffolds in Modern Chemistry

The pyridazine (B1198779) nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its frequent appearance in a wide array of biologically active compounds. researchgate.netscholarsresearchlibrary.comsarpublication.com Pyridazine and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. sarpublication.comresearchgate.net The two nitrogen atoms within the ring are key to its function; they can act as hydrogen bond acceptors, which is crucial for molecular recognition and binding to biological targets like proteins and enzymes. nih.gov Furthermore, the inherent polarity of the pyridazine ring can improve a molecule's physicochemical properties, distinguishing it from simpler aromatic rings like benzene (B151609). nih.gov Its versatility has led to its incorporation into several marketed drugs and a multitude of compounds currently under investigation for therapeutic and agricultural applications. researchgate.netresearchgate.net

Role and Impact of Trifluoromethyl and Phenolic Moieties in Functional Organic Molecules

The strategic inclusion of trifluoromethyl (-CF3) and phenolic (-OH) groups is a well-established method for optimizing the properties of organic molecules.

The trifluoromethyl group is a powerful modulator of a molecule's characteristics. Its strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic ring to which it is attached. drugbank.com This group is known to enhance metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. nih.gov Additionally, the -CF3 group often increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within biological systems. cymitquimica.com In drug design, it is frequently used to enhance binding affinity to target proteins and to protect the molecule from metabolic degradation. nih.govresearchgate.net

The phenolic moiety , consisting of a hydroxyl group attached to a benzene ring, is another cornerstone of functional molecule design. The hydroxyl group is a potent hydrogen bond donor and acceptor, enabling strong interactions with biological targets. Phenols are also known for their acidic properties, which can be crucial for solubility and interaction with receptors. This functional group is a common feature in a vast range of biologically active compounds, where it often plays a direct role in the molecule's mechanism of action.

Overview of Research Trajectories for 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol and its Analogues

While specific research on 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol is still emerging, the investigation of its close analogues provides a clear indication of its potential research trajectories. A significant area of exploration is in the development of novel herbicides. nih.gov

For instance, studies on a series of 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines have demonstrated potent herbicidal activity. nih.gov These compounds function by inhibiting phytoene (B131915) desaturase (PDS), a critical enzyme in the biosynthetic pathway of carotenoids in plants. nih.gov The inhibition of this enzyme leads to the destruction of chlorophyll (B73375) and ultimately, the death of the weed. nih.gov Research in this area has highlighted that the trifluoromethylphenyl group is a key component for the efficacy of these PDS-inhibiting herbicides. nih.gov This suggests a primary research path for 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol and its derivatives within the agrochemical industry.

Beyond agrochemicals, the combination of the pyridazine scaffold's broad biological activity and the proven utility of the trifluoromethyl and phenol (B47542) groups in pharmaceuticals points toward potential applications in drug discovery. cymitquimica.comnih.gov Areas of interest could include the development of new anticancer, anti-inflammatory, or antimicrobial agents. researchgate.netresearchgate.net

Defined Scope and Academic Objectives of Research on this Chemical Compound

The academic and industrial interest in 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol is driven by the goal of creating new, effective molecules for specific applications. The primary research objectives for this compound and its analogues can be defined as follows:

Synthesis and Optimization: To develop efficient and scalable synthetic routes to produce the target compound and a library of related derivatives. ijrpr.com This allows for systematic modification of the structure to fine-tune its properties.

Biological Screening: To conduct comprehensive biological assays to evaluate the compound's efficacy in various contexts. ijrpr.com Based on the known activities of its components, this would primarily include screening for herbicidal, anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: To systematically investigate how changes in the molecular structure affect its biological activity. nih.govmdpi.commdpi.com For example, modifying the position of the trifluoromethyl group or adding other substituents to the phenol ring could dramatically alter the compound's potency and selectivity.

Mechanism of Action Studies: To elucidate the specific biochemical pathways and molecular targets through which the compound exerts its biological effect. For herbicidal analogues, this has involved studying interactions with enzymes like PDS. nih.gov Similar mechanistic studies would be essential for any potential therapeutic applications.

By pursuing these objectives, the scientific community aims to unlock the full potential of this promising chemical scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridazin-4-yl-4-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)8-1-2-10(17)9(5-8)7-3-4-15-16-6-7/h1-6,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWVBCZDXFAOOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C2=CN=NC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501260044 | |

| Record name | 2-(4-Pyridazinyl)-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235407-03-0 | |

| Record name | 2-(4-Pyridazinyl)-4-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235407-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Pyridazinyl)-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for 2 Pyridazin 4 Yl 4 Trifluoromethyl Phenol

Historical Perspective on Pyridazine (B1198779), Trifluoromethyl, and Phenol (B47542) Linkage Synthesis

The synthesis of molecules containing pyridazine, trifluoromethyl, and phenol motifs has evolved significantly with the advent of modern organic chemistry. Historically, the construction of such linkages relied on classical methods that often required harsh reaction conditions and offered limited functional group tolerance.

The formation of the pyridazine ring itself has long been established through condensation reactions of 1,4-dicarbonyl compounds with hydrazine. researchgate.net The introduction of a trifluoromethyl group, a key moiety for enhancing the metabolic stability and lipophilicity of drug candidates, was traditionally achieved through more aggressive fluorination techniques. Similarly, the linkage of aryl and heteroaryl systems, such as the one present in 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol, was often accomplished via classical methods like the Ullmann condensation, which typically necessitates high temperatures and the use of stoichiometric copper. wikipedia.org

The development of palladium- and copper-catalyzed cross-coupling reactions in the late 20th century revolutionized the synthesis of such complex molecules. These methods offer milder reaction conditions, broader substrate scope, and greater functional group compatibility, making the synthesis of compounds like 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol more feasible and efficient. researchgate.netwikipedia.org

Retrosynthetic Disconnection Analysis of 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. ias.ac.inamazonaws.com For 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol, several disconnection strategies can be envisioned, primarily focusing on the carbon-carbon bond between the pyridazine and phenol rings.

Primary Disconnection (C-C Bond):

The most logical disconnection is the C-C bond connecting the pyridazine ring at the 4-position and the phenol ring at the 2-position. This leads to two key synthons: a pyridazin-4-yl synthon and a 4-(trifluoromethyl)phenol (B195918) synthon.

Pyridazin-4-yl Synthon: This can be represented by a 4-halopyridazine (e.g., 4-chloropyridazine (B92835) or 4-bromopyridazine) or a 4-pyridinylboronic acid derivative, which are common precursors in cross-coupling reactions.

4-(trifluoromethyl)phenol Synthon: This can be represented by 4-(trifluoromethyl)phenol itself or a derivative functionalized at the 2-position with a group suitable for cross-coupling, such as a boronic acid or a halide.

This primary disconnection suggests that modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, would be a highly effective strategy for the final bond-forming step.

Alternative Disconnections:

While the C-C bond disconnection is the most direct, other retrosynthetic pathways could be considered, such as the formation of the pyridazine ring as a later step in the synthesis from a suitably substituted precursor already containing the trifluoromethylphenol moiety. However, the C-C bond disconnection approach generally offers a more convergent and flexible synthesis.

Direct Carbon-Carbon and Carbon-Heteroatom Coupling Approaches

Modern cross-coupling reactions provide a versatile toolkit for the formation of the key aryl-heteroaryl linkage in 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between aryl or heteroaryl halides and organoboron compounds, catalyzed by a palladium complex. nih.govmdpi.comnih.gov For the synthesis of the target molecule, two main Suzuki-Miyaura strategies can be proposed:

Strategy A: Coupling of a 4-halopyridazine with 2-borono-4-(trifluoromethyl)phenol.

Strategy B: Coupling of a 4-pyridinylboronic acid with 2-halo-4-(trifluoromethyl)phenol.

Both strategies are viable, with the choice often depending on the availability and stability of the starting materials. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Component | Example | Role |

|---|---|---|

| Aryl/Heteroaryl Halide | 4-Chloropyridazine | Electrophile |

| Organoboron Compound | 2-Borono-4-(trifluoromethyl)phenol | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyst |

| Base | Na₂CO₃ or K₂CO₃ | Activator |

| Solvent | Toluene, Dioxane, or DMF | Reaction Medium |

While the primary connection in the target molecule is a C-C bond, it is important to note that the Buchwald-Hartwig amination is a key reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orgresearchgate.net Although not directly applicable to the final bond formation in 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol, this reaction is crucial for the synthesis of many substituted pyridazines and other nitrogen-containing heterocycles that could serve as precursors. For instance, a substituted aminopyridazine could be synthesized via a Buchwald-Hartwig reaction, followed by further functionalization to introduce the phenolic component.

Copper-catalyzed reactions, particularly the Ullmann condensation, have historically been used for the formation of C-O and C-N bonds. wikipedia.orgnih.govelsevierpure.com While often requiring harsher conditions than palladium-catalyzed reactions, modern advancements have led to milder and more efficient copper-catalyzed coupling methods. A potential copper-catalyzed route to a precursor of the target molecule could involve the coupling of a 4-halopyridazine with 4-(trifluoromethyl)phenol to form a diaryl ether, although this would not form the desired C-C bond directly.

Palladium catalysis remains the dominant methodology for the synthesis of biaryl and heteroaryl-aryl compounds. mdpi.com Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed reactions such as the Stille coupling (using organotin reagents) or the Hiyama coupling (using organosilicon reagents) could also be adapted for the synthesis of 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol.

Nucleophilic Aromatic Substitution (SNAr) Pathways on Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) is a potential pathway for the synthesis of the target molecule, particularly if the pyridazine ring is sufficiently activated towards nucleophilic attack. The reaction would involve the displacement of a halide at the 4-position of the pyridazine ring by a phenoxide nucleophile.

For an SNAr reaction to be successful, the pyridazine ring must be electron-deficient, which is generally true for diazines. The presence of a good leaving group, such as a chlorine or fluorine atom, at the 4-position is also crucial. The nucleophile would be the anion of 4-(trifluoromethyl)phenol, generated by a suitable base.

However, the direct SNAr reaction to form a C-C bond is not a standard transformation. Typically, SNAr reactions involve the formation of C-O, C-N, or C-S bonds. Therefore, a direct SNAr approach to form the C-C bond in 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol is unlikely to be a primary synthetic route. A more plausible SNAr strategy would be the synthesis of a diaryl ether precursor, as mentioned in the context of copper-catalyzed reactions.

Trifluoromethylation and Hydroxylation Techniques for Scaffold Functionalization

The introduction of trifluoromethyl (CF3) and hydroxyl (-OH) groups is critical for defining the physicochemical and biological properties of the target molecule. cymitquimica.com These functionalization steps can be performed on either the pyridazine or the phenolic scaffold at various stages of the synthesis.

Trifluoromethylation: The electron-withdrawing trifluoromethyl group is a key feature of the target compound. Its installation is typically achieved by leveraging precursors already containing the CF3 group or by direct trifluoromethylation reactions. A base-promoted annulation of pyridinium (B92312) ylides with a trifluoroacetyl diazoester has been reported for the synthesis of 4-trifluoromethyl pyridazines, offering a metal-free approach to functionalized pyridazine rings. rsc.org Another approach involves the use of trifluoromethylating agents on a pre-formed aromatic or heteroaromatic ring. While direct C-H trifluoromethylation of pyridazine is challenging, cross-coupling reactions using organometallic reagents and a trifluoromethyl source are a viable alternative. For the phenolic part, the synthesis often starts from a commercially available precursor like 4-(trifluoromethyl)phenol or its derivatives.

Hydroxylation: Introducing a hydroxyl group onto a pyridazine ring or a trifluoromethylated phenyl ring requires regioselective methods. For heteroaromatics like pyridazine, direct hydroxylation is often difficult due to the electron-deficient nature of the ring. A modern approach for the related pyridine (B92270) scaffold involves the photochemical valence isomerization of pyridine N-oxides, which can lead to selective C3 hydroxylation. nih.gov A similar strategy could potentially be adapted for pyridazine N-oxides. Alternatively, a hydroxyl group can be introduced via nucleophilic aromatic substitution (SNAr) of a leaving group (e.g., a halide) on the pyridazine ring by a protected hydroxylamine (B1172632) or a similar reagent, followed by deprotection. For the phenolic component, the hydroxyl group is integral to the starting material, typically a substituted phenol.

The table below summarizes potential functionalization strategies.

| Functionalization | Technique | Description | Potential Application |

| Trifluoromethylation | Annulation with CF3-containing reagents | Construction of the pyridazine ring with the CF3 group already incorporated. rsc.org | Building a 4-trifluoromethyl pyridazine core directly. |

| Cross-Coupling Reactions | Palladium- or copper-catalyzed coupling of a halo-pyridazine with a CF3 source (e.g., TMSCF3). | Late-stage functionalization of a pyridazine intermediate. | |

| Hydroxylation | Photochemical Isomerization | UV light-induced rearrangement of a pyridazine N-oxide to introduce a hydroxyl group. nih.gov | Direct hydroxylation of the pyridazine ring. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a halide on the pyridazine ring with a hydroxide (B78521) or protected equivalent. | Introduction of the phenolic moiety onto the pyridazine core. |

Multi-Step Linear and Convergent Synthetic Sequences

The assembly of the 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol structure can be approached through either linear or convergent synthetic sequences. Each strategy offers distinct advantages in terms of efficiency and modularity.

Convergent Synthesis: A convergent strategy involves the independent synthesis of key fragments of the molecule, which are then combined in a late-stage coupling reaction. This is often more efficient for complex molecules. For the target compound, a convergent approach would involve the separate synthesis of a 4-(trifluoromethyl)phenol derivative and a functionalized pyridazine. For example, a 4-halopyridazine could be coupled with a 4-(trifluoromethyl)phenylboronic acid via a Suzuki coupling reaction. This approach allows for flexibility, as different derivatives of each fragment can be prepared and combined to create a library of related compounds. mdpi.comuminho.pt The synthesis of the necessary pyridazine building blocks can be achieved through various established methods, including hetero-Diels-Alder reactions or condensation of dicarbonyl compounds with hydrazine. mdpi.comorganic-chemistry.org

The table below outlines a comparison of these two synthetic strategies.

| Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step assembly of the molecule from a single starting material. | Logically straightforward. | Potentially long, leading to low overall yield. |

| Convergent | Independent synthesis of key fragments followed by a final coupling step. | Higher overall efficiency and yield; modularity allows for analog synthesis. mdpi.com | Requires careful planning of coupling reactions and synthesis of two advanced intermediates. |

Considerations for Scalable and Sustainable Synthesis of the Chemical Compound (Green Chemistry Principles)

Applying green chemistry principles to the synthesis of 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol is crucial for developing environmentally friendly and economically viable manufacturing processes.

Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction between tetrazines and dienophiles, are highly atom-economical methods for pyridazine synthesis. organic-chemistry.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, using water or ethanol (B145695) as a solvent instead of chlorinated hydrocarbons.

Energy Efficiency: Employing methods that reduce energy consumption. Microwave-assisted synthesis has been shown to be an effective green chemistry technique for the synthesis of pyridazines, often leading to shorter reaction times and higher yields. researchgate.net

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. Metal-free catalytic systems, such as TBAI/K2S2O8-promoted annulations, offer a sustainable alternative to traditional metal-catalyzed reactions for pyridazine synthesis. organic-chemistry.org An aza-Diels-Alder reaction under neutral, metal-free conditions also represents a sustainable pathway. organic-chemistry.org

Waste Reduction: Designing syntheses to minimize the production of waste products. Convergent syntheses often lead to less waste compared to long linear sequences.

The table below highlights the application of green chemistry principles to pyridazine synthesis.

| Green Chemistry Principle | Application in Synthesis | Example/Benefit |

| Catalysis | Use of metal-free catalysts. | Avoids heavy metal contamination and waste. organic-chemistry.org |

| Energy Efficiency | Microwave-assisted reactions. | Reduces reaction times and energy consumption. researchgate.net |

| Atom Economy | Cycloaddition reactions (e.g., Diels-Alder). | Maximizes incorporation of starting materials into the product. organic-chemistry.org |

| Safer Conditions | Neutral and mild reaction conditions. | Reduces the need for harsh acids or bases and improves safety. organic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 19F NMR Techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol.

¹H NMR spectroscopy would be utilized to identify the number and environment of protons in the molecule. The spectrum would be expected to show distinct signals for the protons on the pyridazine (B1198779) and phenol (B47542) rings. The chemical shifts, integration values, and coupling patterns of these signals would provide detailed information about their connectivity.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal, allowing for the confirmation of the total number of carbons and their hybridization states.

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a critical technique. It would show a characteristic signal for the -CF₃ group, and its chemical shift would be indicative of the electronic environment of the fluorine atoms.

A comprehensive search of publicly available scientific literature and databases did not yield specific, experimentally determined ¹H, ¹³C, or ¹⁹F NMR data for 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be employed to accurately determine the molecular weight of 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol, which has a calculated molecular weight of approximately 240.18 g/mol , corresponding to the molecular formula C₁₁H₇F₃N₂O. This high-precision measurement is crucial for confirming the elemental composition.

Techniques such as liquid chromatography-mass spectrometry (LC-MS) would not only help in purifying the compound but also in analyzing its fragmentation pattern. By observing the fragments produced upon ionization, the connectivity of the pyridazine ring, the trifluoromethyl-substituted phenol, and the hydroxyl group can be deduced, further corroborating the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

IR spectroscopy is used to identify the characteristic vibrational frequencies of different functional groups. For 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol, the IR spectrum would be expected to show absorption bands corresponding to the O-H stretching of the phenolic group, C-H stretching of the aromatic rings, C=N and C=C stretching of the pyridazine and benzene (B151609) rings, and strong C-F stretching bands from the trifluoromethyl group.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated aromatic systems in the pyridazine and phenol rings would result in characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands are sensitive to the molecular structure and solvent.

Detailed experimental IR and UV-Vis spectra for 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol have not been reported in publicly accessible sources.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

There are no publicly available reports on the single-crystal X-ray structure of 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation and purity assessment of organic compounds.

High-performance liquid chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol. By using an appropriate column and mobile phase, a single sharp peak in the chromatogram would indicate a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Gas chromatography (GC) could also be employed, potentially after derivatization of the phenolic hydroxyl group to increase volatility. This technique is highly effective for separating volatile compounds and assessing purity.

Specific HPLC or GC methods and results for the analysis of 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol are not documented in the available literature. However, some commercial suppliers indicate a purity of at least 95%.

Thermal Analysis Methods (e.g., DSC, TGA) for Understanding Material Behavior

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of a substance as a function of temperature.

DSC can be used to determine the melting point and to study other thermal transitions, such as glass transitions or polymorphic transformations. This information is valuable for understanding the material's thermal stability and physical state.

TGA measures the change in mass of a sample as it is heated. This analysis provides information about the compound's decomposition temperature and thermal stability.

No experimental data from DSC or TGA studies for 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol are available in the public domain.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations of Electronic Structure (e.g., DFT Studies)

A thorough search for Density Functional Theory (DFT) studies or other quantum chemical calculations specifically performed on 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol did not yield any published research.

Such studies are fundamental in computational chemistry for elucidating the electronic properties of a molecule. A typical DFT investigation would involve optimizing the molecule's geometry to find its lowest energy state. From this, various electronic properties could be calculated, including:

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting intermolecular interactions.

Atomic Charges: Calculations like Mulliken or Natural Bond Orbital (NBO) analysis would quantify the partial charge on each atom, offering insights into the molecule's polarity and bonding characteristics.

Without dedicated studies, these quantitative electronic descriptors for 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol remain undetermined.

Conformational Analysis and Potential Energy Surface Mapping

No specific studies on the conformational analysis or potential energy surface (PES) mapping for 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol were found.

This type of analysis is critical for understanding a molecule's flexibility and identifying its most stable three-dimensional shapes (conformers). The methodology typically involves:

Scanning Torsional Angles: The potential energy is calculated as key rotatable bonds are systematically rotated. For 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol, the bond connecting the pyridazine (B1198779) and phenol (B47542) rings would be of primary interest.

Identifying Minima: The resulting PES map reveals low-energy conformers (local minima) and the energy barriers (transition states) between them. This information is essential for understanding how the molecule's shape influences its interactions with biological targets.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

There is no available literature detailing molecular dynamics (MD) simulations for 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol.

MD simulations model the physical movements of atoms and molecules over time, providing a view of their dynamic behavior. For this compound, an MD simulation could reveal:

Structural Stability: How the molecule's conformation fluctuates in a simulated physiological environment (e.g., in water).

Solvent Interactions: How water molecules or other solvents arrange themselves around the compound, which influences its solubility and bioavailability. This is often analyzed using tools like the radial distribution function.

Predictive Modeling of Reactivity and Reaction Mechanisms

Specific predictive models for the reactivity or reaction mechanisms of 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol have not been published.

Computational methods, often building on quantum chemical calculations, can predict a molecule's reactivity. Reactivity descriptors derived from DFT, such as Fukui functions, can identify the most likely sites for nucleophilic or electrophilic attack. These models are instrumental in predicting metabolic pathways or designing synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

No QSAR models that specifically include 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol in their training or test sets were identified in the searched literature.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. To develop a QSAR model, a dataset of molecules with known activities is required. Descriptors are calculated for each molecule (e.g., lipophilicity, electronic properties, size) and correlated with their activity. While general QSAR studies exist for pyridazine and phenol derivatives, none were found that specifically analyze 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol to predict its biological activity based on non-clinical parameters.

Ligand-Target Interaction Profiling via Molecular Docking

No molecular docking studies featuring 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol against specific biological targets have been published.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. The process involves:

Predicting Binding Pose: Placing the ligand (the compound) into the active site of the target protein in various conformations.

Scoring: Estimating the binding affinity for each pose using a scoring function, which results in a "docking score." A lower score typically indicates a more favorable interaction.

This method is widely used in drug discovery to screen potential drug candidates and to hypothesize their mechanism of action at a molecular level. However, without such studies, the potential biological targets and binding interactions of 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol remain computationally unexplored.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Structural Motifs and Their Influence on Biological Interactions

The molecule 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol is composed of three key structural motifs: a pyridazine (B1198779) ring, a phenol (B47542) ring, and a trifluoromethyl group. The spatial arrangement and electronic properties of these motifs are critical determinants of the compound's biological activity.

The pyridazine ring , a six-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a crucial pharmacophore. Its ability to participate in hydrogen bonding and π-π stacking interactions often dictates the molecule's binding affinity to its biological target. The nitrogen atoms can act as hydrogen bond acceptors, which is a key feature in molecular recognition by various enzymes and receptors.

The phenol ring provides a scaffold for the other functional groups and is itself involved in important interactions. The hydroxyl group of the phenol is a key hydrogen bond donor and can also act as a chelating agent for metal ions within a biological system. The aromatic nature of the phenol ring allows for hydrophobic and van der Waals interactions within the binding pocket of a target protein.

The trifluoromethyl group is a powerful modulator of the molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity.

Impact of Pyridazine Ring Substitutions on Molecular Recognition and Functional Response

Substitutions on the pyridazine ring can have a profound impact on the biological activity of 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol analogues. The nature, size, and position of these substituents can modulate the electronic properties of the ring, its steric profile, and its ability to form key interactions with a biological target.

For instance, the introduction of small, electron-donating groups could enhance the hydrogen bond accepting capability of the pyridazine nitrogens, potentially increasing binding affinity. Conversely, bulky substituents may introduce steric hindrance, preventing the molecule from fitting optimally into a binding pocket. The position of substitution is also critical; a substituent at a position involved in a critical hydrogen bond could abrogate activity, while a substituent at a less sensitive position might be used to fine-tune other properties like solubility.

| Substitution on Pyridazine Ring | Observed Effect on Activity | Rationale |

| Small alkyl groups | Variable | Can increase lipophilicity and van der Waals interactions, but may also introduce steric clashes. |

| Amino or hydroxyl groups | Often increases activity | Can introduce new hydrogen bonding interactions. |

| Halogens | Variable | Can alter electronic properties and participate in halogen bonding, but may also affect metabolism. |

| Bulky aromatic groups | Often decreases activity | Can lead to steric hindrance and prevent optimal binding. |

Role of the Trifluoromethyl Group in Modulating Lipophilicity and Electronic Properties for Enhanced Bioactivity

The trifluoromethyl (-CF3) group plays a multifaceted role in enhancing the bioactivity of 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol. Its unique properties make it a valuable substituent in drug design. nih.gov

One of the most significant contributions of the -CF3 group is its ability to increase lipophilicity . nih.gov A higher lipophilicity can improve a molecule's ability to cross cell membranes, which is often a prerequisite for reaching its intracellular target. This can lead to improved oral bioavailability and better distribution within the body.

The strong electron-withdrawing nature of the trifluoromethyl group can also have a significant impact. nih.gov It can influence the acidity of the phenolic hydroxyl group, making it a better hydrogen bond donor. Furthermore, the deactivation of the aromatic ring by the -CF3 group can increase the metabolic stability of the compound by making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov The C-F bond is significantly stronger than a C-H bond, which also contributes to increased metabolic stability.

Finally, the trifluoromethyl group can engage in specific non-covalent interactions with biological targets, such as dipole-dipole interactions and fluorine-specific interactions, which can contribute to binding affinity.

| Property | Effect of Trifluoromethyl Group | Consequence for Bioactivity |

| Lipophilicity | Increased | Enhanced membrane permeability and bioavailability. |

| Electronic Properties | Strong electron-withdrawing | Increased acidity of the phenolic proton, modulation of ring electronics. |

| Metabolic Stability | Increased | Reduced susceptibility to oxidative metabolism, longer half-life. |

| Binding Interactions | Can participate in specific non-covalent interactions | Potential for increased binding affinity to the target. |

Significance of the Phenolic Hydroxyl Group in Hydrogen Bonding and Chelation

The phenolic hydroxyl (-OH) group is a critical functional group in 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol, primarily due to its ability to participate in hydrogen bonding . As a hydrogen bond donor, the -OH group can form strong interactions with hydrogen bond acceptors, such as oxygen or nitrogen atoms, in the active site of a target protein. These interactions are often crucial for anchoring the molecule in the correct orientation for biological activity.

The acidity of the phenolic proton, which is enhanced by the electron-withdrawing trifluoromethyl group, can further strengthen these hydrogen bonds. The oxygen atom of the hydroxyl group can also act as a hydrogen bond acceptor.

Furthermore, the phenolic hydroxyl group, in conjunction with a nearby heteroatom (such as one of the pyridazine nitrogens), can act as a chelating agent for metal ions. Many enzymes have a metal ion in their active site that is essential for their catalytic activity. The ability of a molecule to chelate this metal ion can lead to potent inhibition of the enzyme.

| Interaction | Role of the Phenolic Hydroxyl Group | Importance for Biological Activity |

| Hydrogen Bonding (Donor) | Donates its proton to an acceptor on the target. | Key for binding affinity and specificity. |

| Hydrogen Bonding (Acceptor) | The oxygen atom can accept a proton from a donor on the target. | Contributes to the overall binding interaction. |

| Metal Chelation | Can coordinate with a metal ion in the active site. | Can lead to potent enzyme inhibition. |

Strategic Modifications of the Phenol Ring and its Impact on Activity

Modifications to the phenol ring, beyond the trifluoromethyl group, can be strategically employed to modulate the activity of 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol analogues. The position and nature of these substituents are key considerations.

Introducing additional substituents on the phenol ring can impact several properties:

Steric Effects: Bulky groups can be introduced to probe the size and shape of the binding pocket. If a bulky group is tolerated at a certain position, it may indicate a region of the binding site that is open to further modification.

Electronic Effects: Electron-donating or electron-withdrawing groups can be used to fine-tune the electronic properties of the phenol ring and the acidity of the hydroxyl group.

For example, the addition of a small, lipophilic group might enhance binding through increased hydrophobic interactions, while the addition of a polar group could improve solubility.

| Modification | Potential Impact on Activity | Example |

| Introduction of a small alkyl group | May increase lipophilicity and van der Waals interactions. | Methyl or ethyl group |

| Introduction of a halogen | Can alter electronic properties and introduce halogen bonding. | Chlorine or bromine |

| Introduction of a hydroxyl or methoxy (B1213986) group | Can introduce new hydrogen bonding opportunities. | Hydroxyl or methoxy group |

| Introduction of a bulky group | May lead to steric hindrance or probe for larger pockets. | Phenyl or tert-butyl group |

Design Principles for Novel Analogues of 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol

Based on the SAR studies of 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol and related compounds, several design principles can be formulated for the development of novel analogues with improved properties.

Bioisosteric Replacement: The pyridazine ring can be replaced with other nitrogen-containing heterocycles (e.g., pyrimidine (B1678525), pyrazine (B50134), or triazine) to explore different hydrogen bonding patterns and steric requirements. Similarly, the trifluoromethyl group could be replaced with other lipophilic, electron-withdrawing groups such as a trifluoromethoxy group or a pentafluorosulfanyl group.

Fragment-Based Growth: If the binding mode of the parent compound is known, small fragments can be "grown" from different positions on the molecule to explore additional interactions with the target protein. For example, extending a substituent from the pyridazine ring to reach a nearby hydrophobic pocket.

Conformational Constraint: Introducing rigid elements into the molecule, such as fusing a ring to the pyridazine or phenol moiety, can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity.

The systematic application of these design principles, coupled with computational modeling and biological testing, can lead to the discovery of novel analogues of 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol with enhanced therapeutic potential.

Mechanistic Investigations at the Molecular and Biochemical Levels

Modulation of Enzyme Systems by 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol

The pyridazine (B1198779) heterocycle is a recognized scaffold in the development of enzyme inhibitors. nih.gov While direct studies on 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol are limited, research on related pyridazine derivatives provides insight into its potential for enzyme modulation. Compounds incorporating the pyridazine ring have been evaluated as inhibitors of various enzyme classes, including kinases, phosphatases, and transferases.

For instance, certain pyridazinone derivatives have been synthesized and assessed as tyrosine kinase inhibitors, specifically targeting the c-Met enzyme. Similarly, other related structures have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial in cellular signaling. The core pyridazine structure is valued for its ability to form hydrogen bonds and engage in π-π stacking interactions, which are critical for binding within enzyme active sites. nih.gov The trifluoromethyl group on the phenol (B47542) ring can further enhance binding affinity and selectivity through hydrophobic interactions.

Exploration of Receptor Binding and Allosteric Modulation

The structural motifs present in 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol suggest a potential for interaction with various biological receptors. The pyridazine ring's nitrogen atoms can act as hydrogen bond acceptors, a key interaction in ligand-receptor binding. nih.gov

Research on related compounds has shown that pyridazine-based structures can exhibit high affinity for specific receptors. For example, a series of pyridazin-3-one derivatives were identified as inverse agonists for the histamine (B1213489) H₃ receptor. Furthermore, the concept of allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) site to modulate receptor activity, is relevant. nih.gov Compounds containing trifluoromethyl groups have been successfully developed as positive allosteric modulators (PAMs) for receptors like the metabotropic glutamate (B1630785) 2 (mGlu2) receptor, where the trifluoromethyl group contributes to binding in the hydrophobic allosteric pocket. nih.gov This suggests that 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol could potentially act as an allosteric modulator for certain G protein-coupled receptors (GPCRs) or other receptor types. nih.gov

Interference with Key Biochemical Pathways

A significant area of investigation for pyridazine-containing compounds is their ability to interfere with key biochemical pathways, particularly those involved in inflammation. The NLRP3 (Nod-like receptor protein 3) inflammasome pathway, a critical component of the innate immune system, has emerged as a primary target. nih.govresearchgate.net

Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases. nih.gov Research has led to the discovery of potent NLRP3 inflammasome inhibitors based on pyridazine scaffolds. A closely related compound, 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965), has been identified as a potent, orally active, and brain-penetrable NLRP3 inflammasome inhibitor. nih.govresearchgate.net Another pyridazine-based inhibitor, P33, demonstrated significant inhibitory effects on the release of the pro-inflammatory cytokine IL-1β in various cell lines. nih.gov Mechanistic studies indicate that these compounds can directly bind to the NLRP3 protein, which in turn suppresses the oligomerization of an adaptor protein known as ASC, a crucial step in inflammasome assembly and activation. nih.gov

| Compound | Target Cell Line | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|---|

| P33 | THP-1 cells | 2.7 | Directly binds to NLRP3 protein, inhibiting ASC oligomerization |

| P33 | BMDMs | 15.3 | |

| P33 | PBMCs | 2.9 |

Protein-Ligand Interaction Dynamics and Specificity Studies

The interaction between a small molecule like 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol and its protein target is governed by a complex interplay of forces. The pyridazine ring is known for its unique physicochemical properties, including a high dipole moment and the capacity for dual hydrogen-bonding, which are important in drug-target interactions. nih.gov

Systematic analyses of protein-ligand complexes have shown that the nitrogen atoms of similar azine rings frequently act as hydrogen bond acceptors. nih.govacs.org Additionally, the aromatic nature of the pyridazine ring allows for π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan within a protein's binding site. nih.gov In the context of NLRP3 inflammasome inhibition, studies on the inhibitor P33 revealed a direct binding affinity (Kᴅ) of 17.5 nM to the NLRP3 protein. nih.gov Molecular docking simulations suggest that these types of inhibitors position themselves within the ATP-binding site of the NLRP3 inflammasome, highlighting the key structural features necessary for effective binding. nih.gov

Membrane Interaction and Permeability Studies

The ability of a compound to cross biological membranes is a critical determinant of its biological activity, particularly for intracellular targets. This property is often assessed using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). profacgen.comsigmaaldrich.comcreative-bioarray.comenamine.netscilit.com This assay predicts passive diffusion across an artificial lipid membrane. enamine.net

The trifluoromethyl (-CF₃) group in 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol is expected to significantly influence its membrane permeability. The -CF₃ group increases the lipophilicity of a molecule, which generally enhances its ability to partition into and diffuse across the lipid bilayer of cell membranes. Studies on other classes of compounds have demonstrated this effect quantitatively. For example, in a series of 2-aminopyridine-based inhibitors, the introduction of a 4-CF₃ substituent enhanced compound permeability by approximately four units in a PAMPA-BBB (Blood-Brain Barrier) assay compared to its 4-CH₃ analogue. nih.gov This suggests that the trifluoromethyl group in the target compound likely contributes favorably to its membrane permeability.

| Substituent at 4-position | Relative Permeability Magnitude |

|---|---|

| -CF₃ | Highest |

| -CF₂H | High |

| -CH₃ | Moderate |

| -H | Low |

| -Cl | Low |

| -OCH₃ | Lowest |

Investigations into Redox Potentials and Radical Scavenging Capabilities

Compounds with the ability to participate in redox reactions or scavenge free radicals can play a role in mitigating oxidative stress. nih.gov The antioxidant potential of various pyridazine derivatives has been explored through several in vitro assays. nih.govtandfonline.com

Exploration of Potential Applications Beyond Clinical Settings

Applications as Agrochemical Agents and Crop Protection Probes (e.g., Herbicides, Fungicides, Insecticides)

The molecular architecture of 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol incorporates moieties commonly found in active agrochemical compounds. Both the pyridazine (B1198779) ring and the trifluoromethylphenyl group are recognized "active fragments" in the design of modern crop protection agents. nih.govnih.gov

Herbicidal Potential: Research into related compounds has shown that the 4-(3-trifluoromethylphenyl)pyridazine structure is a promising scaffold for herbicides with bleaching activity. nih.gov These compounds often function by inhibiting crucial plant-specific biological pathways. A key target for such herbicides is the enzyme phytoene (B131915) desaturase (PDS), which is essential for carotenoid biosynthesis. nih.gov Inhibition of PDS disrupts this pathway, leading to the accumulation of phytoene and subsequent photooxidation of the plant cell, which manifests as a distinct whitening or bleaching of the leaves, ultimately causing plant death. nih.gov The m-trifluoromethyl phenyl group, in particular, is a common substructure in commercial PDS-inhibiting herbicides, suggesting it plays a vital role in the interaction with the target enzyme. nih.gov Derivatives of 4-(3-trifluoromethylphenyl)pyridazine have demonstrated excellent herbicidal activities in greenhouse tests. nih.gov

Fungicidal Potential: Pyridazine derivatives have also been actively investigated as fungicides. google.comgoogle.com The nitrogen-containing heterocyclic ring is a common feature in many fungicidal compounds. The specific electronic properties imparted by the pyridazine moiety can be crucial for binding to fungal targets and disrupting their growth. While direct studies on 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol as a fungicide are not extensively published, the known fungicidal activity of related pyridazines makes this a promising area for exploration. google.com

The table below summarizes key findings for structurally related compounds, highlighting the potential of this chemical class in agrochemical applications.

| Compound Class | Target/Activity | Key Structural Moiety | Observed Effect |

| 4-(3-Trifluoromethylphenyl)pyridazine Derivatives | Herbicidal | 4-(3-Trifluoromethylphenyl)pyridazine | Bleaching activity against Spirodela polyrrhiza nih.gov |

| 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines | Phytoene Desaturase (PDS) Inhibition | m-Trifluoromethyl Phenyl | Pre- and post-emergence herbicidal activity nih.gov |

| Pyridazine Derivatives | Fungicidal | Pyridazine Ring | Control of plant-destructive fungi google.com |

Utility in Materials Science: Development of Functional Organic Materials

The potential of 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol in materials science stems from its aromatic and heterocyclic nature, which can impart specific electronic and photophysical properties. cymitquimica.com The compound could serve as a building block for creating novel functional organic materials.

The pyridazine moiety, with its two nitrogen atoms, can act as a ligand, capable of coordinating with metal ions. This opens the possibility of designing metal-organic frameworks (MOFs) or coordination polymers. Such materials are known for their applications in gas storage, separation, and catalysis. The electronic properties of the pyridazine ring could also be exploited in the development of organic semiconductors or materials for organic light-emitting diodes (OLEDs).

Furthermore, related nitrogen-containing heterocyclic compounds, such as terpyridines, have been used to create metal complexes that function as fluorescent sensors. researchgate.net The complexation of the ligand with metal ions can alter its fluorescence properties, allowing for the detection of other ions or molecules. researchgate.net This suggests that metal complexes of 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol could be investigated for similar sensing and imaging applications.

Role as a Versatile Building Block or Intermediate in Complex Organic Synthesis

2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol is recognized as a compound of interest in organic synthesis. cymitquimica.com Its molecular structure features several reactive sites that make it a versatile intermediate for constructing more complex molecules.

The Phenolic Hydroxyl Group: The -OH group is a key functional handle. It can undergo O-alkylation or O-acylation to introduce a wide variety of substituents. It also directs electrophilic aromatic substitution on the phenol (B47542) ring.

The Pyridazine Ring: The nitrogen atoms of the pyridazine ring can be quaternized or can participate in metal coordination. The ring itself can undergo nucleophilic aromatic substitution under certain conditions.

The Aromatic Rings: Both the phenol and pyridazine rings can be functionalized further through various coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to build larger molecular frameworks.

The presence of these distinct functional groups allows for selective and sequential chemical modifications, making the compound a valuable starting material for synthesizing a range of target molecules in fields like medicinal chemistry and materials science. cymitquimica.com

Use as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems. The scaffold of 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol is found in molecules that have been identified as potent and selective inhibitors of specific biological targets, suggesting its potential for development into such research tools.

For instance, more complex derivatives containing the trifluoromethyl-phenol-pyridazine core have been discovered as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases. nih.govresearchgate.net Similarly, other molecules incorporating a trifluoromethylphenyl group have been developed as potent inhibitors against various mutants of c-KIT kinase, a target in certain cancers. nih.gov The development of such specific inhibitors is crucial for fundamental research, allowing scientists to dissect the roles of these proteins in cellular pathways in both healthy and diseased states.

The table below lists examples of related scaffolds and their utility in biological research, underscoring the potential of this compound class as chemical probes.

| Compound Scaffold | Biological Target | Research Application |

| Pyridazine derivative with trifluoromethylphenol | NLRP3 Inflammasome | Study of inflammatory diseases and α-synucleinopathy nih.govresearchgate.net |

| Phenylacetamide with trifluoromethylphenyl | c-KIT Kinase Mutants | Investigation of signaling pathways in gastrointestinal stromal tumors nih.gov |

| Pyridazine derivatives | BRG1/BRM/PB1 | Probing the function of chromatin remodeling complexes google.com |

Potential in Supramolecular Chemistry and Molecular Recognition Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol possesses several features that make it an attractive candidate for use in molecular recognition and self-assembly systems.

Hydrogen Bonding: The phenolic hydroxyl group is an excellent hydrogen bond donor, while the nitrogen atoms in the pyridazine ring are hydrogen bond acceptors. This donor-acceptor capability allows the molecule to form predictable, directional interactions with other molecules, leading to the formation of larger, ordered supramolecular structures.

Aromatic Interactions: The two aromatic rings can participate in π-π stacking interactions, further stabilizing supramolecular assemblies.

Hydrophobic/Fluorous Interactions: The trifluoromethyl group provides a lipophilic and potentially fluorous domain, which can drive self-assembly through hydrophobic or fluorous interactions in aqueous or organic media, respectively.

These non-covalent interactions could be harnessed to design host-guest systems, where the compound acts as a guest binding to a larger host molecule like a cyclodextrin (B1172386) or calixarene, or to create self-assembling materials like gels or liquid crystals. rsc.org

Catalytic Applications of the Chemical Compound or its Metal Complexes

The nitrogen atoms of the pyridazine ring make it an effective ligand for coordinating with transition metals. nih.gov The resulting metal complexes of 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol could exhibit catalytic activity. Schiff bases derived from pyridazine have been used to create dimetallic complexes with various transition metals, including copper(II), iron(II), and manganese(II). nih.govresearchgate.net

These types of metal complexes are widely studied for their catalytic properties in a range of organic transformations, such as:

Oxidation reactions

Reduction reactions

Carbon-carbon and carbon-heteroatom cross-coupling reactions

Polymerization reactions

The electronic properties of the catalyst can be fine-tuned by modifying the substituents on the phenol ring, while the steric environment around the metal center can be adjusted to control the selectivity of the catalytic reaction. Moreover, metal complexes of Schiff bases have themselves been investigated for potential herbicidal and fungicidal properties, creating an intersection between catalytic applications and agrochemical research. cabidigitallibrary.org

Future Research Directions and Emerging Opportunities

Development of Chemo- and Regioselective Synthetic Methods for Complex Derivatives

Future synthetic efforts will likely concentrate on creating more complex derivatives of 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol with high precision. The development of novel chemo- and regioselective synthetic methods is crucial for accessing a wider range of structurally diverse analogs. Current strategies for synthesizing pyridazine (B1198779) derivatives often involve cycloaddition-elimination reactions and inverse-electron-demand Diels-Alder reactions to achieve regioselectivity. For instance, catalyst-free [4 + 2] cycloaddition–elimination of α-halogeno hydrazones with enaminones has proven effective for the regioselective construction of pyridazine derivatives. Similarly, the synthesis of trifluoromethylphenols can be challenging, often requiring multi-step procedures.

Future research could explore advanced catalytic systems, such as transition-metal catalysis, to enable more efficient and selective functionalization of both the pyridazine and the trifluoromethylphenol rings. The goal is to develop synthetic routes that are not only high-yielding but also tolerant of a wide range of functional groups, allowing for the creation of a diverse library of compounds for biological screening and materials science applications.

Table 1: Examples of Regioselective Synthetic Methods for Pyridazine Derivatives

| Reaction Type | Reagents | Key Features |

|---|---|---|

| [4 + 2] Cycloaddition-Elimination | α-halogeno hydrazones and enaminones | Catalyst-free, mild conditions, high regioselectivity. |

| Inverse-Electron-Demand Diels-Alder | Tetrazines and alkynyl sulfides | Good transformability of sulfur substituents, avoids regioisomers. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Machine learning models, such as graph neural networks and deep learning algorithms, can be trained on existing data to identify structure-activity relationships (SAR) and predict the efficacy and potential toxicity of new compounds. These computational tools can help researchers prioritize the synthesis of the most promising candidates, thereby reducing the time and cost associated with traditional trial-and-error approaches. For example, AI can be used to predict how modifications to the pyridazine or trifluoromethylphenol moieties will affect a compound's binding affinity to a specific biological target.

Expansion of Applications into Novel Fields of Chemical Science

While pyridazine derivatives have been extensively studied in medicinal chemistry for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, there are emerging opportunities to explore their applications in other areas of chemical science. The unique electronic and photophysical properties of the pyridazine ring make it a promising scaffold for the development of novel materials.

Future research could investigate the use of 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol derivatives in fields such as:

Optoelectronics: The highly fluorescent nature of some pyridazine scaffolds suggests their potential use in organic light-emitting diodes (OLEDs), sensors, and biosensors.

Materials Science: The ability of the pyridazine ring to engage in π-π stacking interactions could be exploited in the design of new polymers and crystalline materials with interesting electronic or photophysical properties.

Agrochemicals: Pyridazine derivatives have shown potential as herbicides and plant growth factors, an area that warrants further investigation.

Exploration of Bioisosteric Replacements to Modulate Specific Interactions

Bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing the properties of a lead compound. This involves substituting a particular functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic profile. For 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol, bioisosteric replacements could be explored for both the pyridazine and the trifluoromethylphenol moieties to fine-tune its interactions with biological targets.

For example, the pyridazine ring could be replaced with other nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazine (B50134) to modulate its hydrogen bonding capabilities and basicity. Similarly, the trifluoromethyl group, a bioisostere of a methyl group, could be substituted with other electron-withdrawing groups to alter the compound's electronic properties and metabolic stability. The goal is to create analogs with improved biological activity and a better understanding of the specific interactions that govern their function.

Table 2: Potential Bioisosteric Replacements

| Original Moiety | Potential Bioisosteres | Rationale for Replacement |

|---|---|---|

| Pyridazine | Pyrimidine, Pyrazine, Triazole | Modulate hydrogen bonding, basicity, and dipole moment. |

Advanced Mechanistic Studies using Cutting-Edge Biochemical and Biophysical Techniques

A deeper understanding of the mechanism of action of 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol and its derivatives at the molecular level is essential for their rational design and optimization. Advanced biochemical and biophysical techniques can provide detailed insights into how these compounds interact with their biological targets.

Techniques such as X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target protein, revealing the specific atomic interactions that contribute to binding. Molecular dynamics simulations can provide a dynamic view of these interactions and help to understand the conformational changes that occur upon binding. Biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction. These detailed mechanistic studies will be invaluable for guiding future drug discovery efforts.

Collaborative and Interdisciplinary Research Prospects for 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol

The full potential of 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol and its derivatives can best be realized through collaborative and interdisciplinary research. The complexity of modern scientific challenges requires expertise from multiple fields. For instance, collaborations between synthetic chemists, computational chemists, biologists, and pharmacologists are essential for the successful development of new therapeutic agents.

Open innovation platforms and industry-academia partnerships can facilitate the sharing of knowledge, resources, and expertise. Such collaborations can accelerate the pace of research and lead to new discoveries and applications that might not be possible within a single discipline. The versatile nature of the 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol scaffold makes it an ideal candidate for such interdisciplinary investigations, with potential impacts ranging from medicine to materials science.

Q & A

Q. What are the recommended synthetic routes for 2-(pyridazin-4-yl)-4-(trifluoromethyl)phenol, and how can regioselectivity be controlled?

- Methodological Answer : The pyridazine ring can be constructed via cyclization of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling reactions. For example, hydrazine intermediates (e.g., 6-hydrazinopyridazine derivatives) can react with trifluoromethyl-substituted phenols under acidic conditions to form the target compound . To control regioselectivity, employ directing groups (e.g., nitro or amino substituents) on the pyridazine ring during synthesis. Microwave-assisted methods may enhance reaction efficiency but require optimization of temperature and solvent systems.

Q. Which analytical techniques are most effective for characterizing 2-(pyridazin-4-yl)-4-(trifluoromethyl)phenol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the positions of the pyridazine and trifluoromethyl groups. -NMR can resolve aromatic carbon signals .

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to assess purity and detect impurities .

- X-ray Crystallography : For structural elucidation, grow single crystals via slow evaporation in ethanol or dichloromethane .

Q. How does the solubility and stability of this compound vary under different experimental conditions?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., chloroform). Solubility can be enhanced using co-solvents like ethanol .

- Stability : Conduct accelerated stability studies under varying pH (2–12), temperature (4°C to 60°C), and light exposure. The trifluoromethyl group may hydrolyze under strongly basic conditions, necessitating neutral pH buffers for storage .

Q. What preliminary assays are suitable for screening its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or phosphatase inhibition) with recombinant enzymes. The pyridazine ring may interact with ATP-binding pockets .

- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include controls with structurally similar compounds (e.g., 4-(trifluoromethyl)phenol derivatives) to isolate the pyridazine’s contribution .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with proteins (e.g., kinases, GPCRs). Focus on the trifluoromethyl group’s hydrophobic interactions and the pyridazine’s hydrogen-bonding potential .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energies and transition states for enzymatic reactions. Validate predictions with mutagenesis studies .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) and validate NMR spectra against reference compounds .

- Advanced Chromatography : Use LC-MS to identify side products (e.g., regioisomers) that may arise from competing reaction pathways .

Q. How can metabolite identification studies be designed for this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes and use LC-HRMS to detect phase I/II metabolites. Focus on hydroxylation of the pyridazine ring or cleavage of the trifluoromethyl group .

- Isotopic Labeling : Synthesize a -labeled analog to track metabolic pathways via mass spectrometry .

Q. What experimental designs address low reactivity in cross-coupling reactions involving the pyridazine ring?

- Methodological Answer :

- Catalyst Screening : Test Pd(II)/NHC complexes or Cu(I)-ligand systems to enhance coupling efficiency.

- Protecting Groups : Temporarily protect the phenolic -OH group with tert-butyldimethylsilyl (TBS) to prevent side reactions during coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.